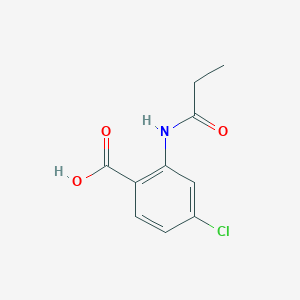

4-chloro-2-(propionylamino)benzoic acid

Descripción general

Descripción

4-chloro-2-(propionylamino)benzoic acid is a white crystalline powder that belongs to the class of benzoic acid derivatives. This compound has garnered interest due to its versatile applications in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(propionylamino)benzoic acid typically involves the acylation of 4-chloro-2-aminobenzoic acid with propanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-2-(propionylamino)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while hydrolysis can produce 4-chloro-2-aminobenzoic acid and propanoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-Chloro-2-(propionylamino)benzoic acid has been investigated for its potential as a pharmaceutical agent. Research indicates that this compound may act as an inhibitor for specific biological targets, particularly ion channels. For instance, studies have shown that derivatives of this compound can inhibit TMEM206, a target relevant in pain and inflammatory responses . The structure-activity relationship (SAR) studies conducted on similar compounds suggest that modifications to the benzoic acid structure can enhance inhibitory efficacy, indicating a pathway for drug development.

Case Study: Inhibition of Ion Channels

A recent study utilized ligand-based virtual screening to identify this compound as a potential inhibitor of TMEM206. The compound demonstrated effective inhibition at physiological pH levels, although its efficacy was reduced at lower pH, suggesting the need for further optimization in drug formulation .

Agricultural Applications

In agricultural science, this compound has been explored for its role in pest control. It has been noted for its potential use as an insect growth regulator (IGR), targeting lepidopteran pests such as Spodoptera frugiperda and Plutella xylostella. The compound acts by inhibiting juvenile hormone biosynthesis, which is crucial for the growth and development of these pests.

Case Study: Insect Growth Regulation

Research has demonstrated that formulations containing this compound can significantly reduce the viability of lepidopteran larvae. For example, a study reported semi-inhibitory concentrations of this compound against various pests, highlighting its effectiveness compared to traditional IGRs like fenoxycarb .

| Pest | Semi-Inhibitory Concentration (µM) |

|---|---|

| Spodoptera frugiperda | 2.3 ± 0.2 |

| Spodoptera litura | 0.67 ± 0.14 |

| Plutella xylostella | 1.5 ± 0.8 |

| Spodoptera exigua | 0.42 ± 0.11 |

This table summarizes the effectiveness of the compound against different pests, indicating its potential as a viable alternative in integrated pest management strategies.

Synthesis and Development

The synthesis of this compound involves several chemical processes that can be optimized for higher yields and purity. Research into synthetic pathways has focused on developing efficient methods that minimize environmental impact while maximizing product yield .

Synthetic Pathway Overview

The synthesis typically involves:

- Reaction of chlorinated benzoic acids with propionylamine.

- Optimization of reaction conditions (temperature, solvent choice) to enhance yield.

This focus on synthesis not only aids in producing the compound but also facilitates the exploration of its derivatives, which may exhibit enhanced biological activity or specificity.

Mecanismo De Acción

The mechanism of action of 4-chloro-2-(propionylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: This compound shares structural similarities and has been studied for its inhibitory effects on ion channels.

4-Chloro-2-methylphenoxyacetic acid: Another related compound used in herbicide formulations.

Uniqueness

4-chloro-2-(propionylamino)benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Actividad Biológica

4-Chloro-2-(propionylamino)benzoic acid (CAS No. 274901-75-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities, while also presenting relevant case studies and research findings.

Anti-inflammatory Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory properties. In a study evaluating various benzoic acid derivatives, it was found that certain compounds could effectively inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of the NF-κB signaling pathway, which is crucial in inflammatory responses .

Key Findings:

- Compounds similar to this compound showed inhibition of TNF-alpha and IL-6 production in macrophages.

- In vivo studies demonstrated reduced paw edema in carrageenan-induced inflammation models when treated with related derivatives .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various studies. It has shown activity against several bacterial strains, particularly Gram-positive bacteria.

Research Insights:

- A study reported that benzoic acid derivatives could disrupt bacterial cell membranes, leading to increased permeability and cell death .

- In vitro assays indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

The cytotoxic potential of this compound has been assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells.

Case Studies:

- In a study involving Hep-G2 (human liver cancer) and A2058 (human melanoma) cell lines, treatment with the compound resulted in significant cell growth inhibition without affecting normal fibroblast cells .

- The mechanism of action appears to involve apoptosis induction through caspase activation pathways, as evidenced by increased levels of cleaved caspases in treated cells .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Propiedades

IUPAC Name |

4-chloro-2-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-9(13)12-8-5-6(11)3-4-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROIVUCRBDYZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361752 | |

| Record name | 4-chloro-2-(propanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274901-75-6 | |

| Record name | 4-chloro-2-(propanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.